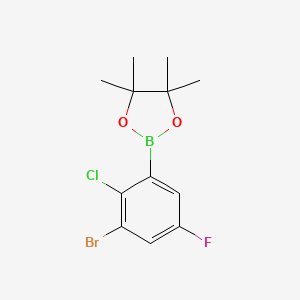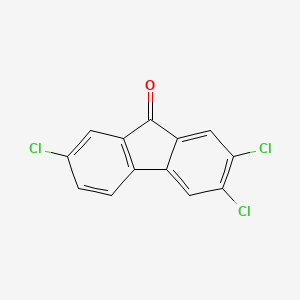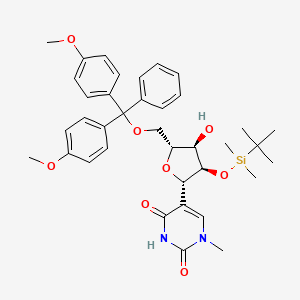
5'-O-(4,4'-Dimethoxitrityl)-2'-O-(tert-butyldimethylsilyl)-1-N-methylpseudouridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine is a modified ribonucleoside analogue. It is a purine nucleoside analog with broad antitumor activity targeting indolent lymphoid malignancies. This compound is particularly noted for its ability to inhibit DNA synthesis and induce apoptosis, making it a valuable tool in cancer research .
準備方法
Synthetic Routes and Reaction Conditions
The reaction conditions typically involve the use of protecting groups such as dimethoxytrityl (DMT) and tert-butyldimethylsilyl (TBDMS) to protect the hydroxyl groups during the synthesis .
Industrial Production Methods
Industrial production of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine is carried out using large-scale chemical synthesis techniques. These methods ensure high purity and yield of the compound, which is essential for its use in research and therapeutic applications .
化学反応の分析
Types of Reactions
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction occurs .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of a ketone or aldehyde, while reduction may yield an alcohol .
科学的研究の応用
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of oligonucleotides.
Biology: Incorporated into small interfering RNA (siRNA) to enhance RNA stability in biological applications such as gene silencing.
Medicine: Investigated for its potential use in cancer therapy due to its ability to inhibit DNA synthesis and induce apoptosis.
Industry: Utilized in the production of nucleoside analogs for various research and therapeutic purposes .
作用機序
The mechanism of action of 5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine involves its incorporation into nucleic acids, where it inhibits DNA synthesis and induces apoptosis. This compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, making it effective in targeting cancer cells .
類似化合物との比較
Similar Compounds
N1-Methylpseudouridine: Another purine nucleoside analog with similar antitumor activity.
2’-O-Methyl-PseudoUridine: A modified nucleoside used in RNA research.
5’-O-DMT-2’-O-TBDMS-Ac-rC: Another nucleoside analog used in oligonucleotide synthesis
Uniqueness
5’-DMT-2’-O-TBDMS-N1-Methyl-PseudoUridine is unique due to its specific modifications, which enhance its stability and efficacy in biological applications. Its ability to inhibit DNA synthesis and induce apoptosis makes it particularly valuable in cancer research .
特性
分子式 |
C37H46N2O8Si |
|---|---|
分子量 |
674.9 g/mol |
IUPAC名 |
5-[(2S,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-1-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C37H46N2O8Si/c1-36(2,3)48(7,8)47-33-31(40)30(46-32(33)29-22-39(4)35(42)38-34(29)41)23-45-37(24-12-10-9-11-13-24,25-14-18-27(43-5)19-15-25)26-16-20-28(44-6)21-17-26/h9-22,30-33,40H,23H2,1-8H3,(H,38,41,42)/t30-,31-,32+,33-/m1/s1 |
InChIキー |
LAUAFECHUGXCAW-NXVJRICRSA-N |
異性体SMILES |
CC(C)(C)[Si](C)(C)O[C@@H]1[C@@H]([C@H](O[C@H]1C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
正規SMILES |
CC(C)(C)[Si](C)(C)OC1C(C(OC1C2=CN(C(=O)NC2=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3aS,8aS)-Tetrahydro-6-hydroxy-2,2-dimethyl-4,4,8,8-tetra-2-naphthalenyl-6-oxide-1,3-dioxolo[4,5-e][1,3,2]dioxaphosphepin](/img/structure/B14759431.png)



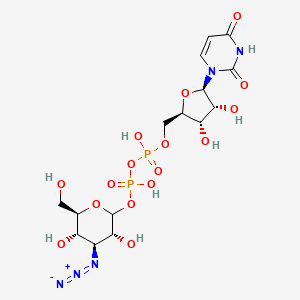
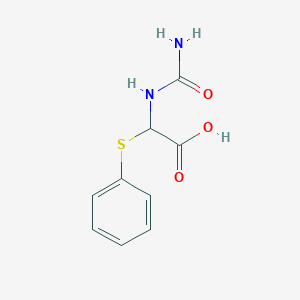

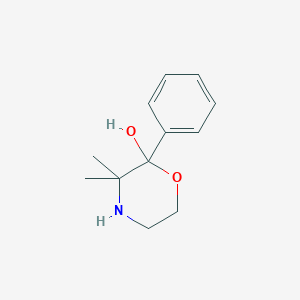
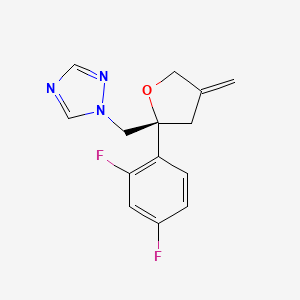
![(E)-3-[1-ethyl-3-(4-fluorophenyl)indol-2-yl]prop-2-enal](/img/structure/B14759487.png)
